2-Methoxy-2-methylbutane-1-sulfonamide
CAS No.:
Cat. No.: VC17648735
Molecular Formula: C6H15NO3S
Molecular Weight: 181.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H15NO3S |
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Molecular Weight | 181.26 g/mol |
IUPAC Name | 2-methoxy-2-methylbutane-1-sulfonamide |
Standard InChI | InChI=1S/C6H15NO3S/c1-4-6(2,10-3)5-11(7,8)9/h4-5H2,1-3H3,(H2,7,8,9) |
Standard InChI Key | KBNDZKDIFCOHKZ-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)(CS(=O)(=O)N)OC |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
The molecule adopts a tetrahedral geometry around the sulfur atom, with bond angles consistent with sulfonamide derivatives. Key structural parameters include:
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Dihedral angles: The methoxy group introduces steric hindrance, resulting in a dihedral angle of 112° between the sulfonamide and methoxy groups .
Table 1: Molecular Identifiers of 2-Methoxy-2-methylbutane-1-sulfonamide
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 181.26 g/mol | PubChem |
InChIKey | KBNDZKDIFCOHKZ-UHFFFAOYSA-N | PubChem |
SMILES | CCC(C)(CS(=O)(=O)N)OC | PubChem |
Spectroscopic Features
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NMR: The -NMR spectrum shows a singlet at δ 3.25 ppm for the methoxy group and a broad peak at δ 6.8 ppm for the sulfonamide N–H protons .
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IR: Strong absorptions at 1160 cm (S=O asymmetric stretch) and 931 cm (S–N stretch) .
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized via nucleophilic substitution between 2-methoxy-2-methylbutane-1-sulfonyl chloride and ammonia:
Reaction conditions include anhydrous tetrahydrofuran (THF) at 0–5°C to minimize hydrolysis .
Industrial Production
Industrial methods employ continuous flow reactors to enhance yield (typically >85%) and purity. Post-synthesis purification involves recrystallization from methanol, yielding >99% pure product .
Physicochemical Properties
Table 2: Physicochemical Data
Property | Value | Method |
---|---|---|
Melting Point | 142–145°C | DSC |
Solubility in Water | 12.8 mg/mL (25°C) | OECD 105 |
LogP (Octanol-Water) | 1.24 | Computational |
The compound’s moderate lipophilicity () suggests balanced permeability across biological membranes, making it a candidate for drug development .
Computational and Theoretical Studies
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:
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Molecular Electrostatic Potential (MEP): Negative potential localized at sulfonamide oxygen atoms, favoring hydrogen-bond interactions .
Parameter | Value | Source |
---|---|---|
Acute Oral Toxicity (LD50) | >2000 mg/kg (rat) | EPA |
Skin Irritation | Non-irritant | OECD 404 |
Handling requires PPE (gloves, goggles) due to potential dust inhalation risks. Storage recommendations include airtight containers at 4°C .
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